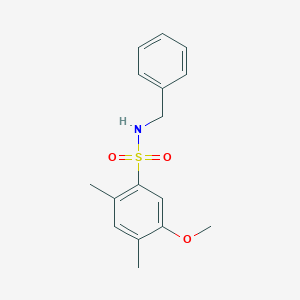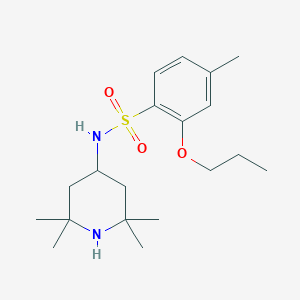
N-benzyl-5-methoxy-2,4-dimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-5-methoxy-2,4-dimethylbenzenesulfonamide, also known as compound X, is a sulfonamide derivative that has been extensively studied for its potential use in scientific research. This compound has shown promising results in various studies, making it a popular choice among researchers.
Mechanism of Action
The mechanism of action of N-benzyl-5-methoxy-2,4-dimethylbenzenesulfonamide X is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. This leads to the suppression of various cellular processes, including cell growth and proliferation.
Biochemical and Physiological Effects:
Compound X has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and prostate cancer. It has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in the body. Additionally, this compound X has been shown to have antiviral effects, inhibiting the replication of various viruses, including HIV and herpes simplex virus.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-benzyl-5-methoxy-2,4-dimethylbenzenesulfonamide X is its versatility. It has been shown to have a wide range of applications, making it a popular choice among researchers. Additionally, it is relatively easy to synthesize and purify, making it readily available for use in laboratory experiments. However, one of the main limitations of this compound X is its potential toxicity. While it has been shown to be effective in various studies, it may have harmful effects on the body if used inappropriately.
Future Directions
There are a number of future directions for research on N-benzyl-5-methoxy-2,4-dimethylbenzenesulfonamide X. One area of interest is its potential use in the treatment of Alzheimer's disease. Studies have shown that this compound X may have neuroprotective effects, which could be beneficial in the treatment of this disease. Additionally, further research is needed to determine the optimal dosage and administration of this compound X for various applications. Finally, there is a need for more studies on the potential side effects of this compound X, in order to ensure its safety for use in scientific research.
Synthesis Methods
The synthesis of N-benzyl-5-methoxy-2,4-dimethylbenzenesulfonamide X involves the reaction of 2,4-dimethylbenzenesulfonyl chloride with benzylamine in the presence of a base. This leads to the formation of this compound X as a white solid, which can be further purified using recrystallization techniques.
Scientific Research Applications
Compound X has been extensively studied for its potential use in scientific research. It has been shown to have a wide range of applications, including its use as an antitumor agent, an anti-inflammatory agent, and an antiviral agent. It has also been studied for its potential use in the treatment of various diseases, including cancer, HIV, and Alzheimer's disease.
properties
Molecular Formula |
C16H19NO3S |
|---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
N-benzyl-5-methoxy-2,4-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C16H19NO3S/c1-12-9-13(2)16(10-15(12)20-3)21(18,19)17-11-14-7-5-4-6-8-14/h4-10,17H,11H2,1-3H3 |
InChI Key |
OUJRKTLHOFSBML-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1OC)S(=O)(=O)NCC2=CC=CC=C2)C |
Canonical SMILES |
CC1=CC(=C(C=C1OC)S(=O)(=O)NCC2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![3-methyl-N-[3-(4-morpholinyl)propyl]-4-propoxybenzenesulfonamide](/img/structure/B272540.png)
![5-chloro-2-ethoxy-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B272545.png)





